2,3,3,4,5,6,7-Heptafluoro-2-(trifluoromethyl)-2,3-dihydro-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3,4,5,6,7-Heptafluoro-2-(trifluoromethyl)-2,3-dihydro-1-benzofuran is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its high stability and reactivity. It is used in various scientific research applications due to its distinct chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,4,5,6,7-Heptafluoro-2-(trifluoromethyl)-2,3-dihydro-1-benzofuran typically involves the fluorination of a suitable precursor. The reaction conditions often require the use of strong fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction is usually carried out under controlled temperature and pressure to ensure the selective introduction of fluorine atoms at the desired positions on the benzofuran ring .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the preparation of intermediates, followed by selective fluorination and purification steps. Advanced techniques such as gas chromatography and mass spectrometry are employed to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3,3,4,5,6,7-Heptafluoro-2-(trifluoromethyl)-2,3-dihydro-1-benzofuran undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as hydroxyl (OH) or amino (NH2) groups in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted benzofuran derivatives .
Scientific Research Applications
2,3,3,4,5,6,7-Heptafluoro-2-(trifluoromethyl)-2,3-dihydro-1-benzofuran has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool in medical imaging.
Mechanism of Action
The mechanism of action of 2,3,3,4,5,6,7-Heptafluoro-2-(trifluoromethyl)-2,3-dihydro-1-benzofuran involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms enhances its ability to form strong hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate the activity of target proteins and influence biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2,3,3,4,5,6,7-Heptafluoro-1-benzofuran
- 2,3,3,4,5,6,7-Heptafluoro-2-methyl-1-benzofuran
- 2,3,3,4,5,6,7-Heptafluoro-2-ethyl-1-benzofuran
Uniqueness
2,3,3,4,5,6,7-Heptafluoro-2-(trifluoromethyl)-2,3-dihydro-1-benzofuran is unique due to the presence of a trifluoromethyl group at the 2-position, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and stability compared to other similar compounds .
Properties
CAS No. |
649727-95-7 |
---|---|
Molecular Formula |
C9F10O |
Molecular Weight |
314.08 g/mol |
IUPAC Name |
2,3,3,4,5,6,7-heptafluoro-2-(trifluoromethyl)-1-benzofuran |
InChI |
InChI=1S/C9F10O/c10-2-1-6(5(13)4(12)3(2)11)20-8(16,7(1,14)15)9(17,18)19 |
InChI Key |
QSHUCMPNTRBGRT-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1F)F)F)F)OC(C2(F)F)(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.